1,2,5-Trimethylpyrrole-3,4-dicarbaldehyde
Description
Contextualization of Pyrrole (B145914) Derivatives in Heterocyclic Chemistry
Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, represents a foundational structure in the field of heterocyclic chemistry. numberanalytics.comresearchgate.net First isolated in 1834, this electron-rich aromatic compound is not merely a synthetic curiosity but is a key structural unit in many of nature's most vital molecules, including heme and chlorophyll, often referred to as the "pigments of life". researchgate.netresearchgate.net The aromaticity of the pyrrole ring, arising from the delocalization of the nitrogen's lone pair of electrons, imparts it with unique stability and reactivity, making it a versatile building block in organic synthesis. numberanalytics.comresearchgate.net
Pyrrole derivatives are widespread in natural products, pharmaceuticals, and agrochemicals. numberanalytics.comscispace.com For instance, the pyrrole nucleus is a core component of blockbuster drugs like the cholesterol-lowering agent Atorvastatin and the nonsteroidal anti-inflammatory drug (NSAID) Tolmetin. numberanalytics.comnih.gov The synthesis of substituted pyrroles is a major focus of organic chemistry, with classic methods such as the Paal-Knorr, Knorr, and Hantzsch syntheses providing routes to these valuable compounds from various carbonyl precursors. researchgate.netnih.gov The inherent reactivity of the pyrrole ring allows for functionalization, enabling chemists to create a vast library of derivatives with tailored properties. researchgate.net These derivatives are crucial intermediates for constructing more complex molecular architectures for diverse applications. scbt.com
Significance of Multifunctionalized Pyrroles, Specifically Dicarbaldehydes, in Synthetic and Materials Science
Multifunctionalized pyrroles, those bearing two or more reactive functional groups, are highly valued as building blocks in both synthetic and materials chemistry. acs.org The strategic placement of functional groups allows for the directed synthesis of complex molecules and advanced materials. Pyrrole dicarbaldehydes, in particular, are sought-after intermediates due to the high reactivity of the aldehyde groups. These groups can participate in a wide array of chemical transformations, including condensation reactions, Wittig reactions, and the formation of Schiff bases, making them ideal starting points for the synthesis of larger, conjugated systems.
The presence of two aldehyde groups, as in 1,2,5-trimethylpyrrole-3,4-dicarbaldehyde, provides a scaffold for creating linear polymers, macrocycles, and fused heterocyclic systems. For example, pyrrole-2,5-dicarbaldehyde derivatives have been utilized as key precursors in the synthesis of porphyrin analogues and other complex chromophores. In materials science, the ability to build extended π-conjugated systems from pyrrole dicarbaldehydes is of paramount importance. These extended systems are the basis for conductive polymers, such as polypyrrole, which have applications in electronic devices, sensors, and actuators. researchgate.netscbt.com The specific substitution pattern on the pyrrole ring, including the methyl groups in this compound, can be used to fine-tune the electronic properties, solubility, and solid-state packing of the resulting materials, influencing their performance in applications like organic field-effect transistors (OFETs). nih.gov
Current Research Landscape and Future Trajectories for Substituted Pyrrole Dicarbaldehydes
The field of pyrrole chemistry is continuously evolving, with current research focusing on the development of more efficient, selective, and sustainable synthetic methodologies. nih.gov Recent advances include the use of multicomponent reactions, which allow for the assembly of complex pyrrole structures from simple starting materials in a single step, and the development of novel catalytic systems for the regioselective functionalization of the pyrrole ring. nih.govresearchgate.net These modern synthetic tools are enabling chemists to access previously difficult-to-make substituted pyrroles, including highly functionalized dicarbaldehydes.
Looking forward, the trajectory for compounds like this compound is tied to advancements in materials science and medicinal chemistry. In materials science, there is a strong drive to develop new organic semiconductors for flexible electronics and photovoltaics. nih.govnih.gov The rigid, planar, and electron-rich nature of the pyrrole core, combined with the reactive handles provided by the dicarbaldehyde groups, makes these compounds ideal candidates for constructing novel donor-acceptor (D-A) type materials with tailored optoelectronic properties. nih.gov Future research will likely focus on polymerizing these monomers to create high-performance organic electronic materials.
In medicinal chemistry, the pyrrole scaffold is a "privileged structure," appearing in numerous bioactive compounds. scispace.comnih.gov The dicarbaldehyde functionality allows for the facile introduction of diverse substituents, enabling the creation of large libraries of compounds for high-throughput screening against various biological targets. The future may see derivatives of this compound being explored as precursors for new classes of anti-inflammatory, antimicrobial, or anticancer agents. nih.govnih.gov The continued development of innovative synthetic strategies will be crucial for unlocking the full potential of these versatile heterocyclic building blocks. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,5-trimethylpyrrole-3,4-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-8(4-11)9(5-12)7(2)10(6)3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBSCTATQQJLAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C)C)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480842 | |
| Record name | ST50784364 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31618-55-0 | |
| Record name | ST50784364 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Precursor Chemistry
Retrosynthetic Approaches to 1,2,5-Trimethylpyrrole-3,4-dicarbaldehyde
A logical retrosynthetic analysis of the target molecule involves two primary disconnections. The first disconnection targets the carbon-carbon bonds formed during the introduction of the aldehyde groups. This step, a functional group interconversion, points to a diformylation reaction on a more basic precursor: 1,2,5-trimethylpyrrole (B147585). chemimpex.com This precursor is a versatile building block in the synthesis of various organic molecules. chemimpex.com
The second disconnection breaks down the pyrrole (B145914) ring itself. This leads back to a 1,4-dicarbonyl compound and a primary amine, which are the characteristic starting materials for the Paal-Knorr pyrrole synthesis. This strategic breakdown simplifies the complex target molecule into readily available or easily synthesizable precursors.
Synthesis of the 1,2,5-Trimethylpyrrole Core Structure
The formation of the central 1,2,5-trimethylpyrrole nucleus is the foundational stage of the synthesis. This can be achieved through well-established cyclization reactions followed by appropriate substitution.
The Paal-Knorr synthesis is a highly valuable method for obtaining substituted pyrroles from 1,4-diketones. wikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) under acidic or neutral conditions. wikipedia.orgacs.org For the synthesis of the 1,2,5-trimethylpyrrole core, the logical precursors are hexane-2,5-dione (acetonylacetone) and methylamine.
The mechanism involves the initial formation of a hemiaminal upon attack of the amine on one of the protonated carbonyl groups. A subsequent intramolecular attack by the amine on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.org The reaction is typically efficient and provides a direct route to the N-substituted pyrrole core.
Table 1: Paal-Knorr Synthesis of 1,2,5-Trimethylpyrrole
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| Hexane-2,5-dione | Methylamine | Protic or Lewis Acid Catalyst, Heat | 1,2,5-Trimethylpyrrole |
An alternative route to the 1,2,5-trimethylpyrrole core involves a two-step process. First, 2,5-dimethylpyrrole is synthesized via the Paal-Knorr reaction using hexane-2,5-dione and ammonia (or an ammonia precursor like ammonium (B1175870) acetate). wikipedia.org
Following the formation of the N-unsubstituted pyrrole, the nitrogen atom can be alkylated to introduce the methyl group. Pyrrole is weakly acidic, and its nitrogen can be deprotonated by a suitable base (e.g., sodium hydride, potassium hydroxide) to form the pyrrolide anion. nowgonggirlscollege.co.in This anion then acts as a nucleophile, reacting with an electrophilic methylating agent such as methyl iodide or dimethyl sulfate (B86663) to yield the N-methylated product, 1,2,5-trimethylpyrrole.
Directed Formylation and Dicarbaldehyde Formation on the Pyrrole Nucleus
With the 1,2,5-trimethylpyrrole core in hand, the next critical step is the introduction of two formyl (-CHO) groups at the C-3 and C-4 positions of the pyrrole ring.
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. ijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, which is a chloroiminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org
The Vilsmeier reagent acts as the electrophile in an electrophilic aromatic substitution reaction. numberanalytics.com For 1,2,5-trimethylpyrrole, the electron-donating nature of the nitrogen atom and the two methyl groups at the C-2 and C-5 positions activate the vacant C-3 and C-4 positions towards electrophilic attack. The reaction proceeds by the attack of the pyrrole ring on the Vilsmeier reagent to form an iminium ion intermediate. wikipedia.org Subsequent hydrolysis during aqueous workup converts the iminium salt into the aldehyde. The use of a stoichiometric excess of the Vilsmeier reagent can lead to the desired diformylation at both the 3 and 4 positions.
Table 2: Vilsmeier-Haack Diformylation of 1,2,5-Trimethylpyrrole
| Substrate | Reagents | Key Intermediate | Product |
|---|---|---|---|
| 1,2,5-Trimethylpyrrole | DMF, POCl₃ | Iminium salt | This compound |
While the Vilsmeier-Haack reaction is highly effective, other classical formylation methods can be considered, although their applicability may be limited for this specific transformation.
Gattermann-Koch Reaction : This reaction introduces a formyl group onto aromatic rings using carbon monoxide and HCl in the presence of a Lewis acid catalyst. wikipedia.org However, its scope is generally restricted to alkylbenzenes and it is not applicable to phenol (B47542) and phenol ether substrates. wikipedia.orgthermofisher.com Its use on highly activated heterocyclic systems like pyrroles is not a standard or efficient method for producing 3,4-dicarbaldehydes.
Reimer-Tiemann Reaction : This reaction is primarily used for the ortho-formylation of phenols using chloroform (B151607) in a basic solution. wikipedia.org While the reaction is known to work on some electron-rich heterocycles like pyrroles and indoles, it may not be the most advantageous route for this specific target. nowgonggirlscollege.co.inwikipedia.org The reaction conditions are harsh (strong base, heat), and for pyrroles, it can lead to a mixture of products, including 2-formylpyrrole and ring-expanded species like 3-chloropyridine. nowgonggirlscollege.co.in Achieving selective and high-yield diformylation at the 3 and 4 positions using this method would be challenging compared to the Vilsmeier-Haack approach.
Development of General Methods for Pyrrole Dicarbaldehyde Synthesis
The introduction of formyl groups onto a pyrrole ring is most commonly achieved through the Vilsmeier-Haack reaction. chemtube3d.comwikipedia.org This reaction typically utilizes a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. ijpcbs.comchemistrysteps.com The electrophilic nature of the Vilsmeier reagent makes it highly effective for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. ijpcbs.com
The regioselectivity of the Vilsmeier-Haack reaction on the pyrrole ring is highly dependent on the substitution pattern of the pyrrole nucleus. For unsubstituted pyrrole, electrophilic substitution, including formylation, preferentially occurs at the C2 (α) position due to the greater stabilization of the cationic intermediate through resonance. quora.comstackexchange.com If the α-positions are blocked, substitution is directed to the C3 (β) position.
The synthesis of pyrrole dicarbaldehydes often involves sequential formylation. However, the introduction of the first electron-withdrawing formyl group deactivates the pyrrole ring, making the second formylation more challenging and influencing its regioselectivity. For instance, in the case of an N-substituted pyrrole, the first formylation typically occurs at the C2 position. The second formylation is then directed to the C4 or C5 position, depending on the nature of the substituents and the reaction conditions. Achieving a 3,4-dicarbaldehyde substitution pattern often requires a more nuanced, multi-step approach.
Multi-Step Synthetic Sequences for Specific Regioisomers
Given the electronic properties of the 1,2,5-trimethylpyrrole precursor, where the electron-donating methyl groups at the C2 and C5 positions activate the ring towards electrophilic substitution, a direct diformylation at the C3 and C4 positions is conceivable. However, controlling the reaction to achieve the desired dicarbaldehyde without the formation of mono-formylated byproducts or other isomers can be difficult. Therefore, a multi-step synthetic sequence is often necessary to ensure the desired regiochemistry.
One plausible multi-step approach for the synthesis of this compound would involve the following key transformations:
Synthesis of the Precursor: 1,2,5-Trimethylpyrrole: The starting material, 1,2,5-trimethylpyrrole, can be synthesized via the Paal-Knorr pyrrole synthesis. This well-established method involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a primary amine, methylamine. organic-chemistry.orguctm.edu This reaction provides a straightforward and efficient route to the fully substituted pyrrole core. A one-pot, two-step process starting from 2,5-dimethylfuran (B142691) has also been reported to yield 1,2,5-trimethylpyrrole in high yield. nih.gov
Regioselective Formylation: With the 1,2,5-trimethylpyrrole in hand, the next critical step is the introduction of the two formyl groups at the C3 and C4 positions. A direct Vilsmeier-Haack diformylation could be attempted. Since the more reactive α-positions are blocked by methyl groups, the formylation is directed to the β-positions. However, achieving diformylation might require harsh reaction conditions and could lead to a mixture of the 3-mono-formylated and the desired 3,4-diformylated product.
Use of Protecting Groups: To circumvent the challenges of direct diformylation, a strategy involving protecting groups could be employed. For instance, one of the β-positions could be protected with a group that can be easily removed later. This would allow for the selective formylation of the unprotected β-position. Subsequent deprotection and a second formylation step would then yield the desired 3,4-dicarbaldehyde. Sulfonyl groups are commonly used as protecting groups in pyrrole chemistry due to their electron-withdrawing nature, which can modulate the reactivity of the pyrrole ring. researchgate.net
A hypothetical multi-step synthesis is outlined in the table below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Paal-Knorr Synthesis | Hexane-2,5-dione, Methylamine | 1,2,5-Trimethyl-1H-pyrrole |
| 2 | Mono-formylation | Vilsmeier Reagent (DMF, POCl₃) - controlled stoichiometry | 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde |
| 3 | Second Formylation | Vilsmeier Reagent (DMF, POCl₃) - forcing conditions | This compound |
Optimization of Reaction Conditions and Yields for Target Compound Synthesis
The successful synthesis of this compound hinges on the careful optimization of reaction conditions, particularly for the Vilsmeier-Haack formylation steps. Key parameters that can be adjusted to maximize the yield of the target compound and minimize the formation of byproducts include:
Stoichiometry of Reagents: The molar ratio of the pyrrole substrate to the Vilsmeier reagent is a critical factor. For the initial mono-formylation, a near-equimolar ratio would be employed to favor the introduction of a single formyl group. For the subsequent di-formylation, an excess of the Vilsmeier reagent would be necessary to overcome the deactivating effect of the first formyl group.
Reaction Temperature and Time: The Vilsmeier-Haack reaction is typically conducted at temperatures ranging from 0 °C to elevated temperatures. ijpcbs.com For the first formylation of the activated 1,2,5-trimethylpyrrole, milder conditions (lower temperature and shorter reaction time) would likely suffice. The second formylation, on the more deactivated mono-formylated intermediate, would probably require more forcing conditions, such as higher temperatures and longer reaction times, to drive the reaction to completion. Microwave-assisted Vilsmeier-Haack formylation of highly substituted pyrroles has been shown to be an effective strategy for reducing reaction times and improving yields. grantome.com
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. Common solvents for the Vilsmeier-Haack reaction include chlorinated solvents like dichloromethane (B109758) or dichloroethane, as well as using an excess of the formamide (B127407) as the solvent. ijpcbs.com
Work-up Procedure: The work-up of the Vilsmeier-Haack reaction typically involves hydrolysis of the intermediate iminium salt to the corresponding aldehyde. This is usually achieved by treating the reaction mixture with an aqueous base, such as sodium hydroxide (B78521) or sodium acetate (B1210297). Careful control of the pH during work-up is important to ensure complete hydrolysis and to prevent side reactions.
Systematic experimentation with these parameters, monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), would be essential to identify the optimal conditions for the synthesis of this compound.
Advanced Purification and Isolation Techniques for Polyfunctionalized Pyrroles
The reaction mixture resulting from the synthesis of this compound is likely to be a complex mixture containing the starting material, the mono-formylated intermediate, the desired di-formylated product, and potentially other regioisomers. The separation and purification of the target compound from this mixture require the application of advanced purification techniques.
Column Chromatography: This is the most common and effective method for separating compounds with different polarities. For polyfunctionalized pyrroles, silica (B1680970) gel is a standard stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), would likely be effective in separating the components of the reaction mixture. The progress of the separation can be monitored by TLC.
Recrystallization: Once a fraction enriched in the desired product is obtained from column chromatography, recrystallization can be employed to achieve a high degree of purity. The choice of solvent is crucial for successful recrystallization. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For aromatic aldehydes, common recrystallization solvents include ethanol (B145695), methanol (B129727), acetone (B3395972), or mixtures of solvents like ethyl acetate/hexane. researchgate.net
Bisulfite Adduct Formation: A classic method for the purification of aldehydes involves the formation of a water-soluble bisulfite adduct. nih.gov By treating the crude reaction mixture with a saturated solution of sodium bisulfite, the aldehyde components will form adducts and move into the aqueous phase, leaving non-aldehydic impurities in the organic phase. The aldehyde can then be regenerated by treating the aqueous layer with an acid or base. This technique can be particularly useful for separating the dicarbaldehyde from the starting material and other non-aldehydic byproducts.
The combination of these techniques, along with careful characterization of the purified product by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry, is essential for the successful isolation and verification of this compound.
Sophisticated Spectroscopic and Crystallographic Elucidation of Molecular Architecture
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional NMR techniques, a complete assignment of the proton and carbon signals of 1,2,5-trimethylpyrrole-3,4-dicarbaldehyde can be achieved.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. The protons of the two aldehyde groups are anticipated to appear in the downfield region, typically between δ 9.0 and 10.0 ppm, due to the deshielding effect of the carbonyl groups. The methyl groups attached to the pyrrole (B145914) ring would resonate in the upfield region. Specifically, the N-methyl protons are expected around δ 3.5-4.0 ppm, while the C-methyl protons at positions 2 and 5 would likely appear at δ 2.0-2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Aldehyde Protons (2H) | 9.0 - 10.0 |
| N-Methyl Protons (3H) | 3.5 - 4.0 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbons of the dicarbaldehyde functional groups are expected to have the most downfield chemical shifts, typically in the range of δ 180-200 ppm. The carbons of the pyrrole ring would appear in the aromatic region, with C2 and C5 resonating at a different chemical shift compared to C3 and C4 due to the different substituents. The methyl carbons will have the most upfield signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl Carbons (C=O) | 180 - 200 |
| Pyrrole Ring Carbons (C2, C5) | 130 - 150 |
| Pyrrole Ring Carbons (C3, C4) | 110 - 130 |
| N-Methyl Carbon | 30 - 40 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: This experiment would reveal the coupling between adjacent protons, helping to confirm the proximity of the methyl groups to the pyrrole ring protons (if any were present).
HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial in confirming the connectivity between the aldehyde groups and the pyrrole ring, as well as the positions of the methyl groups.
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy is a powerful method for identifying functional groups and probing the vibrational modes of a molecule.
The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the two aldehyde groups. This peak is typically observed in the region of 1650-1700 cm⁻¹. The presence of two aldehyde groups might lead to a splitting of this band. The vibrations of the pyrrole ring, including C-N and C=C stretching, would appear in the fingerprint region, typically between 1300 and 1600 cm⁻¹. The C-H stretching vibrations of the methyl groups would be observed around 2850-3000 cm⁻¹.
Table 3: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C-H Stretch (Methyl) | 2850 - 3000 |
| C=O Stretch (Aldehyde) | 1650 - 1700 |
Note: These are predicted values and may vary based on the physical state of the sample.
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. Therefore, the C=C stretching vibrations of the pyrrole ring are expected to show strong signals in the Raman spectrum. The symmetric stretching of the C-C bonds of the pyrrole ring and the C-N stretching vibrations would also be observable. The C=O stretching of the aldehyde groups would also be present, although potentially weaker than in the FT-IR spectrum.
Table 4: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
|---|---|
| C-H Stretch (Methyl) | 2850 - 3000 |
| C=O Stretch (Aldehyde) | 1650 - 1700 |
| C=C Stretch (Pyrrole Ring) | 1500 - 1600 |
Note: These are predicted values and the intensity of the signals can vary significantly.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular weight and the elucidation of its structure through fragmentation analysis. For this compound (C₁₀H₁₁NO₂), HRMS would provide its exact mass, allowing for the unambiguous confirmation of its elemental composition. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) could be employed to generate the molecular ion.
The analysis would yield a high-resolution mass spectrum where the molecular ion peak (M+) would be observed at a specific mass-to-charge ratio (m/z), confirming the molecular weight with high accuracy (typically to four decimal places). This precision is vital to distinguish it from other isomers or compounds with the same nominal mass.
Furthermore, tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecular ion. The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing structural motifs. The fragmentation of this compound would likely involve characteristic losses of functional groups. For example, the cleavage of the aldehyde groups (-CHO) or methyl groups (-CH₃) would produce specific fragment ions. The analysis of these fragments helps to piece together the molecule's connectivity, confirming the positions of the substituents on the pyrrole ring. The stability of the pyrrole ring itself would also be evident, as it would likely remain intact in many of the major fragment ions observed in the spectrum.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Electronic States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov An XPS analysis of this compound would provide detailed information about the carbon, nitrogen, and oxygen atoms present.
The survey scan would confirm the presence of C, N, and O, and their relative atomic concentrations could be calculated from the peak areas. High-resolution scans of the C 1s, N 1s, and O 1s regions would offer insight into the chemical environment of each element.
For instance, the high-resolution C 1s spectrum would be deconvoluted into multiple peaks corresponding to the different types of carbon atoms: the carbons of the pyrrole ring, the methyl carbons, and the carbonyl carbons of the aldehyde groups. The binding energies for these carbons would differ due to their distinct chemical environments. Similarly, the O 1s spectrum would show a characteristic peak for the carbonyl oxygen atoms. The N 1s spectrum would provide information on the electronic state of the nitrogen atom within the pyrrole ring. These data are invaluable for confirming the compound's structure and understanding its surface electronic properties.
Single Crystal X-ray Diffraction Analysis for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net Growing a suitable single crystal of this compound would allow for a complete and unambiguous determination of its solid-state molecular structure. The analysis provides precise coordinates for each atom, which in turn allows for the detailed examination of bond lengths, bond angles, and torsion angles.
The crystallographic data would provide a wealth of structural information. The bond lengths within the pyrrole ring would reveal the degree of aromaticity and the influence of the electron-withdrawing dicarbaldehyde and electron-donating trimethyl substituents. The C-C and C-N bond distances within the heterocyclic core could be compared to those of unsubstituted pyrrole to quantify these electronic effects.
A representative, though hypothetical, data table of key structural parameters is presented below.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | C1 | C2 | 1.38 | |
| Bond Length | C3 | C7 | 1.48 | |
| Bond Angle | C1 | N1 | C4 | 109.5 |
| Torsion Angle | C2 | C3 | C7 | O1 |
Note: The data in this table is hypothetical and serves as an illustration of the parameters obtained from a single-crystal X-ray diffraction analysis.
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules arrange themselves in the crystal lattice. This crystal packing is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.gov
For this compound, the polar aldehyde groups could participate in C-H···O hydrogen bonds with neighboring molecules. The aromatic pyrrole rings could engage in π-π stacking interactions, where the rings of adjacent molecules align face-to-face or offset. The methyl groups would primarily be involved in weaker van der Waals interactions. Understanding these interactions is key to explaining the crystal's stability and physical properties, such as melting point and solubility. The analysis of these packing motifs provides a complete picture of the compound's solid-state architecture. nih.gov
Reaction Mechanisms and Comprehensive Reactivity Profiles
Electrophilic Aromatic Substitution Reactivity of Pyrrole (B145914) Dicarbaldehydes
Pyrrole and its derivatives are known to be significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution. onlineorganicchemistrytutor.compearson.com This heightened reactivity stems from the ability of the nitrogen heteroatom to donate its lone pair of electrons into the aromatic system, thereby stabilizing the carbocation intermediate (the sigma complex) formed during the reaction. pearson.com In general, electrophilic attack on an unsubstituted pyrrole ring occurs preferentially at the α-positions (C2 or C5), as the resulting intermediate is stabilized by a greater number of resonance structures compared to an attack at the β-positions (C3 or C4). onlineorganicchemistrytutor.comslideshare.net
However, the structure of 1,2,5-trimethylpyrrole-3,4-dicarbaldehyde presents a unique case. The α-positions (C2 and C5) are already occupied by methyl groups, rendering them unavailable for substitution. The only available positions on the pyrrole ring are the β-positions (C3 and C4), which are functionalized with electron-withdrawing dicarbaldehyde groups. These groups strongly deactivate the aromatic ring towards electrophilic attack by pulling electron density away from the pi-system. Consequently, this compound is expected to be highly resistant to further electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation under standard conditions. While the N-methyl group has a slight activating effect, it is insufficient to overcome the powerful deactivating influence of the two adjacent carbonyl functionalities.
Nucleophilic Addition Reactions at the Aldehyde Centers
The primary sites for chemical transformation in this compound are the two aldehyde groups. These carbonyls are electrophilic and readily undergo nucleophilic addition reactions.
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an active methylene (B1212753) compound) to a carbonyl group, typically followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The reaction is usually catalyzed by a weak base, such as an amine. wikipedia.org Pyrrole aldehydes are known to participate in this reaction. For instance, pyrrole-2-carboxyaldehyde has been shown to condense with 3-cyanoacetylindole in the presence of L-proline as a catalyst. researchgate.net
For this compound, both aldehyde groups can serve as electrophiles for this transformation. Reaction with two equivalents of an active methylene compound, such as malononitrile (B47326) or diethyl malonate, would lead to the formation of a bis-condensed product. These reactions are valuable for extending the conjugation of the system and synthesizing complex heterocyclic structures.
| Active Methylene Compound | Catalyst | Solvent | Expected Product Type |
|---|---|---|---|
| Malononitrile | Piperidine/Acetic Acid | Ethanol (B145695) | Bis(dicyanovinyl)pyrrole derivative |
| Diethyl malonate | L-proline | Water | Bis(dicarboethoxyvinyl)pyrrole derivative |
| Cyanoacetic acid | Pyridine | Pyridine | Bis(cyanovinyl)pyrrole derivative (Doebner modification) wikipedia.org |
| Meldrum's acid | 4,4′-trimethylenedipiperidine | Ball-milling (solvent-free) | Bis-adduct with Meldrum's acid derivative researchgate.net |
The aldol (B89426) reaction involves the nucleophilic addition of an enolate ion to a carbonyl group. masterorganicchemistry.com Since the aldehyde groups in this compound lack α-hydrogens, the molecule cannot be deprotonated to form an enolate and therefore cannot act as the nucleophilic component in an aldol reaction.
However, it can readily function as the electrophilic acceptor in a cross-aldol condensation (also known as a Claisen-Schmidt condensation) with another carbonyl compound that is enolizable, such as a ketone or a different aldehyde. libretexts.org This type of reaction is effective when one of the carbonyl partners has no α-hydrogens, which minimizes the number of potential side products. libretexts.org Reacting this compound with two equivalents of a ketone like acetone (B3395972) or acetophenone (B1666503) in the presence of a base (e.g., NaOH) would result in a bis-aldol addition, followed by dehydration (especially with heating) to yield a highly conjugated system. masterorganicchemistry.com Such reactions are a powerful tool for synthesizing chromophores and other functional materials.
| Enolizable Carbonyl Partner | Base Catalyst | Conditions | Expected Product Type |
|---|---|---|---|
| Acetone | NaOH or KOH | Aqueous Ethanol, Heat | Bis(α,β-unsaturated ketone) adduct |
| Cyclohexanone | LDA (Lithium diisopropylamide) | THF, -78 °C to RT | Bis(β-hydroxy ketone) adduct (Directed Aldol) youtube.com |
| Acetaldehyde (B116499) | NaOH | Low Temperature | Complex mixture due to self-condensation of acetaldehyde libretexts.org |
| Acetophenone | NaOH | Ethanol, Heat | Bis-chalcone-type pyrrole derivative |
Reductive amination is a highly efficient method for synthesizing amines from carbonyl compounds. harvard.eduorganic-chemistry.org The process involves two key steps: the initial reaction of the carbonyl with a primary or secondary amine to form an imine or iminium ion intermediate, followed by the reduction of this intermediate to the corresponding amine. harvard.edu
The dicarbaldehyde functionality of this compound can react with two equivalents of a primary amine (e.g., aniline, benzylamine) under mildly acidic conditions to form a di-imine. This intermediate can then be reduced in situ using a selective reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this purpose as it is mild, tolerant of many functional groups, and does not readily reduce the initial aldehyde. harvard.edu Other reducing agents like sodium cyanoborohydride (NaCNBH₃) or catalytic hydrogenation can also be employed. harvard.edu This one-pot procedure provides a direct and high-yielding route to 3,4-bis(aminomethyl)pyrrole derivatives. nih.govresearchgate.net
| Amine Reactant | Reducing Agent | Typical Conditions | Product |
|---|---|---|---|
| Ammonia (B1221849) (as NH₄OAc) | NaBH(OAc)₃ | Dichloroethane, Acetic Acid | 1,2,5-Trimethyl-3,4-bis(aminomethyl)pyrrole |
| Aniline | NaBH(OAc)₃ | Dichloroethane, Acetic Acid | 1,2,5-Trimethyl-3,4-bis((phenylamino)methyl)pyrrole |
| Benzylamine | H₂ / Pd/C | Methanol (B129727), 50 psi H₂ | 1,2,5-Trimethyl-3,4-bis((benzylamino)methyl)pyrrole |
| Methylamine | NaCNBH₃ | Methanol, pH 6-7 | 1,2,5-Trimethyl-3,4-bis((methylamino)methyl)pyrrole |
Redox Chemistry of the Dicarbaldehyde Functionalities
The aldehyde groups are the most prominent redox-active sites in the molecule, being susceptible to both oxidation and reduction.
The aldehyde functional groups can be readily oxidized to their corresponding carboxylic acids. The vigorous oxidation of aromatic aldehydes often leads to the formation of the corresponding carboxylic acids. doubtnut.com For this compound, this transformation would yield 1,2,5-trimethyl-1H-pyrrole-3,4-dicarboxylic acid.
The challenge in this oxidation lies in choosing a reagent that is selective for the aldehydes without degrading the electron-rich pyrrole ring. Strong oxidizing agents like hot potassium permanganate (B83412) or chromic acid could potentially lead to ring cleavage or other side reactions. Therefore, milder and more selective oxidizing agents are preferred.
Table 4: Potential Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion
| Oxidizing Agent | Typical Conditions | Selectivity Notes |
|---|---|---|
| Tollens' Reagent (Ag(NH₃)₂⁺) | Aqueous Ammonia, RT | Very mild and selective for aldehydes. The pyrrole ring should be stable. |
| Potassium Permanganate (KMnO₄) | Aqueous base (e.g., NaHCO₃), cold | Conditions must be carefully controlled (cold, buffered) to prevent over-oxidation and ring degradation. |
| Hydrogen Peroxide (H₂O₂) | Basic conditions | Can be an effective and "green" oxidant for aldehydes. |
| Sodium Chlorite (NaClO₂) | Buffered solution (e.g., with NaH₂PO₄), often with a chlorine scavenger like 2-methyl-2-butene | Excellent for selective oxidation of aldehydes to carboxylic acids in the presence of other sensitive functional groups. |
Controlled Reduction to Alcohol and Alkyl Derivatives
The selective reduction of the dicarbaldehyde functionalities in this compound to their corresponding alcohol (diol) or fully reduced alkyl (dimethyl) derivatives represents a key transformation for modifying the electronic and steric properties of the pyrrole core.
| Transformation | Product | Typical Reagents |
| Dicarbaldehyde to Diol | 3,4-bis(hydroxymethyl)-1,2,5-trimethylpyrrole | Sodium Borohydride (B1222165) (NaBH₄) |
| Dicarbaldehyde to Dimethyl | 1,2,3,4,5-pentamethylpyrrole | Hydrazine/KOH (Wolff-Kishner), Zn(Hg)/HCl (Clemmensen), LiAlH₄ |
Cycloaddition Reactions Involving the Pyrrole Ring and Aldehyde Groups
The aromatic character of the pyrrole ring generally makes it a less reactive diene in Diels-Alder reactions compared to non-aromatic dienes. ucla.eduresearchgate.net However, the electronic nature of the substituents on the pyrrole ring can influence its reactivity. The presence of two electron-withdrawing aldehyde groups at the 3 and 4 positions of this compound would be expected to decrease the electron density of the pyrrole ring, potentially making it a less effective diene in normal-electron-demand Diels-Alder reactions.
Research on the Diels-Alder reactivity of pyrroles has shown that they can participate in cycloadditions, particularly with highly reactive dienophiles or under forcing conditions such as high pressure or Lewis acid catalysis. ucla.edu In a relevant study, the reaction of 1,2,5-trimethylpyrrole (B147585) with an N-arylmaleimide, a dienophile, was investigated. The study reported that no cycloadducts were observed when the reaction was carried out in toluene (B28343) at 60 °C. nih.gov This finding suggests that even with a reactive dienophile, the Diels-Alder reaction with this substituted pyrrole is challenging under these conditions. The inherent thermodynamic instability of the resulting cycloadducts can also lead to cycloreversion. nih.gov
The aldehyde groups themselves can potentially act as dienophiles in hetero-Diels-Alder reactions, although this is less common for aromatic aldehydes. More likely, the pyrrole ring would act as the diene. For this compound to participate effectively as a diene, the reaction would likely require a highly electron-rich dienophile or intramolecular reaction pathways to overcome the entropic barrier. ucla.edu
Palladium-Catalyzed Coupling Reactions at Pyrrole Ring Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. anu.edu.ausigmaaldrich.com For this compound, these reactions would typically require prior functionalization of the pyrrole ring, for instance, by halogenation of the available C-H positions, to introduce a suitable handle for coupling. The primary palladium-catalyzed coupling reactions applicable to such a system include the Suzuki, Heck, and Stille reactions.
Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with a halide or triflate. wikipedia.orgorganic-chemistry.org To utilize this reaction, this compound would first need to be halogenated. The resulting halo-pyrrole could then be coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or vinyl substituents. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including aldehydes. nih.govnih.gov
Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, this would necessitate pre-halogenation of the pyrrole ring. The resulting halo-pyrrole could then be reacted with various alkenes to introduce vinyl groups. The regioselectivity of the Heck reaction can sometimes be an issue, but with a symmetrical starting material like a di-halogenated derivative of the title compound, this might be less of a concern.
Stille Coupling: The Stille reaction couples an organotin compound with a halide or triflate. This reaction is also highly versatile and tolerates many functional groups. Again, halogenation of the pyrrole would be the initial step, followed by coupling with an organostannane.
A summary of potential palladium-catalyzed coupling reactions is presented below, assuming prior halogenation of the pyrrole ring.
| Reaction | Coupling Partner | Introduced Group | Typical Catalyst System |
| Suzuki | Boronic Acid/Ester | Aryl, Heteroaryl, Vinyl | Pd Catalyst (e.g., Pd(PPh₃)₄), Base |
| Heck | Alkene | Vinyl | Pd Catalyst (e.g., Pd(OAc)₂), Base |
| Stille | Organostannane | Aryl, Vinyl, Alkynyl | Pd Catalyst (e.g., Pd(PPh₃)₄) |
Investigations into Cascade and Domino Reactions Initiated by the Dicarbaldehyde
The two aldehyde groups of this compound offer a unique opportunity for initiating cascade or domino reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient for the rapid construction of complex molecular architectures.
A plausible cascade reaction could be initiated by a condensation reaction of the dicarbaldehyde with a suitable binucleophile. For instance, reaction with a 1,2- or 1,3-diamine could lead to the formation of a dihydropyrazine- or dihydropyrimidine-fused pyrrole system, respectively. Subsequent in situ oxidation or rearrangement could lead to more complex, fused heterocyclic systems.
Another possibility involves a tandem cycloaddition-elimination cascade. For example, a [3+2] cycloaddition followed by an elimination sequence has been used to generate pyrrolo[3,4-c]pyrrole-1,3-diones from different pyrrole precursors. nih.gov While not directly starting from the dicarbaldehyde, this illustrates the potential of the pyrrole core to participate in such sequences.
Furthermore, an Ugi–Zhu three-component reaction coupled with a cascade process involving an aza-Diels-Alder cycloaddition has been utilized to synthesize bis-furyl-pyrrolo[3,4-b]pyridin-5-ones. rsc.org This highlights the potential of multicomponent reactions to initiate complex cascade sequences involving pyrrole derivatives.
While specific examples of cascade reactions starting directly from this compound are not prevalent in the literature, the presence of the two reactive aldehyde groups in close proximity on the pyrrole scaffold makes it a highly promising substrate for the development of novel cascade and domino reaction methodologies for the synthesis of complex, polycyclic heterocyclic compounds.
Computational Chemistry and Advanced Theoretical Characterization
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels.
Ab Initio and Semi-Empirical Methods for Electronic Properties and Charge Distribution
Ab initio and semi-empirical methods provide further details on electronic properties. These calculations can determine the distribution of electron density across the molecule, highlighting regions that are electron-rich or electron-deficient. This is crucial for understanding the molecule's reactivity. A molecular electrostatic potential (MEP) map could be generated to visualize these charge distributions.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. mdpi.comrsc.org For 1,2,5-Trimethylpyrrole-3,4-dicarbaldehyde, MD simulations could be used to explore its different possible conformations, particularly the orientation of the two aldehyde groups. Furthermore, these simulations can incorporate solvent molecules to study how the compound's structure and behavior might change in different chemical environments. mdpi.com
Reaction Pathway Analysis and Transition State Characterization
Should this molecule be involved in a chemical reaction, computational methods could be used to map out the entire reaction pathway. rsc.orgnumberanalytics.com This involves identifying the structures of any transition states—the high-energy intermediates between reactants and products. Characterizing these transition states is key to understanding the reaction's kinetics and mechanism.
Advanced Applications in Chemical Sciences and Materials Design
A Versatile Building Block in Supramolecular Chemistry
The distinct molecular framework of 1,2,5-trimethylpyrrole-3,4-dicarbaldehyde makes it a significant player in the realm of supramolecular chemistry. Its ability to form directed, non-covalent interactions is key to its utility in constructing larger, well-organized molecular systems.
Design and Synthesis of Hydrogen-Bonded Organic Frameworks
The presence of aldehyde functional groups on the pyrrole (B145914) ring of this compound allows for the formation of hydrogen bonds. These interactions are crucial in the self-assembly of molecules to form extended, ordered structures known as hydrogen-bonded organic frameworks (HOFs). While direct studies on this compound are limited, research on analogous compounds, such as the phenylsulfonyl derivative of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, has demonstrated the capacity of the aldehyde groups to participate in C-H···O hydrogen bonds. These interactions facilitate the linking of individual molecules into a three-dimensional framework. This suggests the potential for this compound to act as a building block for the design of novel HOFs with specific topologies and potential applications in areas such as gas storage and separation.
Construction of Coordination Polymers and Metal-Organic Frameworks
The aldehyde groups of this compound can be chemically modified, for instance, through condensation reactions with amines to form Schiff bases. These resulting ligands, with their multiple coordination sites, can then be used to construct coordination polymers and metal-organic frameworks (MOFs). The nitrogen atom of the pyrrole ring and the nitrogen atoms of the newly formed imine groups can coordinate with metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. The specific geometry of the ligand derived from this compound would dictate the resulting structure of the coordination polymer or MOF, influencing its porosity and potential applications in catalysis, sensing, and gas storage.
Precursors for Novel Organic Electronic and Photonic Materials
The pyrrole core of this compound is an electron-rich aromatic system, a desirable feature for the development of organic electronic and photonic materials. The dicarbaldehyde functionality provides convenient handles for extending the conjugation of the molecule, which is essential for tuning its electronic and optical properties.
Development of Chromophores and Fluorophores for Advanced Optical Applications
Pyrrole derivatives are known to be integral components of many chromophores and fluorophores. The extended π-conjugated system that can be created by reacting the dicarbaldehyde groups of this compound with various aromatic and heteroaromatic amines can lead to molecules that absorb and emit light at specific wavelengths. The electronic properties of these resulting dyes can be fine-tuned by judiciously choosing the reaction partners. This opens up possibilities for creating novel chromophores and fluorophores with applications in fields such as organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging.
Synthesis of Conjugated Polymers and Oligomers for Organic Electronics
The bifunctional nature of this compound makes it a potential monomer for the synthesis of conjugated polymers and oligomers. Through condensation polymerization reactions with suitable co-monomers, such as aromatic diamines, it is possible to create polymers with a backbone of alternating pyrrole and other aromatic units. The resulting materials would possess extended π-conjugation, a prerequisite for electrical conductivity. Such polymers could find applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other organic electronic devices. The methyl groups on the pyrrole ring can enhance the solubility of the resulting polymers, which is a crucial factor for their processability into thin films for device fabrication.
Ligand Design in Coordination Chemistry and Catalysis
The ability to form stable complexes with metal ions is a cornerstone of coordination chemistry and is fundamental to the development of new catalysts. As mentioned earlier, this compound can be readily converted into multidentate ligands, typically through Schiff base formation. These ligands can then be used to chelate a variety of metal ions, forming stable coordination complexes.
Chelation Properties of Pyrrole Dicarbaldehydes with Transition Metals
There is no available scientific literature detailing the chelation properties of this compound with transition metals. Research has been conducted on other pyrrole-based ligands, demonstrating their ability to form stable complexes with various metal ions. However, specific studies elucidating the coordination chemistry, stability constants, and thermodynamic parameters of metal complexes formed with this compound have not been reported.
Synthesis and Characterization of Metal Complexes for Catalytic Applications
No studies have been published on the synthesis and characterization of metal complexes derived from this compound. While the synthesis of metal complexes with other functionalized pyrroles, such as those derived from pyrrole-2-carboxaldehyde, has been documented for catalytic purposes, there is a lack of information regarding similar complexes of the title compound. Consequently, there are no reports on their potential catalytic activities in reactions such as oxidation, reduction, or cross-coupling.
Applications in Chemo-Sensors and Molecular Recognition Systems
There is no available data on the application of this compound in the development of chemo-sensors or molecular recognition systems. The design of pyrrole-containing molecules for the selective detection of ions and neutral molecules is an active area of research. However, the potential of this compound as a receptor or signaling unit in such systems has not been explored in any published work.
Conclusion and Future Research Perspectives
Synthesis and Reactivity: Challenges and Opportunities
The synthesis of polysubstituted pyrroles can be intricate, and 1,2,5-trimethylpyrrole-3,4-dicarbaldehyde is no exception. A significant challenge lies in achieving regioselective formylation at the 3 and 4 positions of a pre-existing 1,2,5-trimethylpyrrole (B147585) ring, as direct electrophilic substitution on the electron-rich pyrrole (B145914) ring can often lead to a mixture of products or polymerization under acidic conditions. edurev.in Overcoming this challenge presents an opportunity to develop novel synthetic methodologies that offer precise control over the substitution pattern of the pyrrole nucleus.
Future synthetic strategies could explore multicomponent reactions, which have proven effective for the efficient construction of highly substituted pyrroles in a single step. bohrium.com Another promising avenue is the use of protecting groups to control the reactivity of the pyrrole ring, followed by directed functionalization. The reactivity of the dicarbaldehyde functionality itself opens up a vast landscape for synthetic transformations. These twin aldehyde groups are ripe for a multitude of reactions, including but not limited to:
Condensation reactions: With amines, hydrazines, and other nucleophiles to form Schiff bases, hydrazones, and other heterocyclic systems.
Wittig-type reactions: To introduce carbon-carbon double bonds, paving the way for the synthesis of extended π-conjugated systems.
Oxidation and reduction reactions: To yield the corresponding dicarboxylic acid or diol, respectively, which can serve as monomers for polymerization or as ligands for metal complexes.
The proximity of the two aldehyde groups also presents an opportunity for the construction of fused ring systems through intramolecular reactions, leading to novel heterocyclic scaffolds with potential biological or material applications.
| Potential Reaction Type | Reactants | Potential Products | Significance |
| Knoevenagel Condensation | Active methylene (B1212753) compounds | Pyrrole-based vinylenes | Building blocks for organic electronics |
| Paal-Knorr Synthesis (intramolecular) | Primary amines | Fused pyrrolo-pyridazines | Novel heterocyclic scaffolds |
| Benzoin Condensation (intramolecular) | Cyanide ions | Cyclic acyloins | Access to complex ring systems |
Advancements in Spectroscopic Characterization and Computational Modeling
A thorough understanding of the structural and electronic properties of this compound is paramount for its future development. While specific experimental data is not yet available, advancements in spectroscopic techniques and computational chemistry can provide significant insights.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will be crucial for confirming the substitution pattern and elucidating the conformational preferences of the aldehyde groups. Advanced 2D NMR techniques like COSY, HSQC, and HMBC will be instrumental in assigning all proton and carbon signals unambiguously. For instance, the chemical shifts of the pyrrole ring carbons can provide information about the electronic nature of the substituents. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde groups, typically in the range of 1650-1700 cm⁻¹. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry will be essential for confirming the molecular formula.
UV-Visible Spectroscopy: This technique can provide information about the electronic transitions within the molecule and how they are influenced by the substitution pattern.
Computational Modeling:
Density Functional Theory (DFT) and other computational methods can be employed to predict a range of properties for this compound before its synthesis and characterization. researchgate.netresearchgate.net These studies can provide valuable information on:
Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles.
Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and its potential in electronic applications.
Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data.
Reaction Mechanisms: Modeling potential reaction pathways to understand the feasibility and selectivity of various synthetic transformations.
| Predicted Spectroscopic Data | Technique | Expected Observations |
| ¹H NMR | NMR | Signals for methyl groups, pyrrole proton, and aldehyde protons. |
| ¹³C NMR | NMR | Resonances for pyrrole ring carbons, methyl carbons, and carbonyl carbons. researchgate.net |
| IR | Infrared Spectroscopy | Strong C=O stretching band around 1670 cm⁻¹. nih.gov |
| UV-Vis | UV-Visible Spectroscopy | Absorption bands corresponding to π-π* transitions. |
Expanding the Scope of Applications in Emerging Technologies
The unique combination of a pyrrole core and dicarbaldehyde functionalities in this compound suggests a wide array of potential applications in emerging technologies.
Materials Science: The dicarbaldehyde can serve as a versatile precursor for the synthesis of novel polymers and conjugated materials. nih.govacs.org For instance, condensation with aromatic diamines could lead to the formation of Schiff base polymers with interesting electronic and optical properties, potentially useful in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The pyrrole unit itself is a well-known component of conducting polymers.
Supramolecular Chemistry: The aldehyde groups can act as hydrogen bond acceptors, enabling the molecule to participate in the formation of self-assembled supramolecular structures such as macrocycles and cages. These structures could have applications in molecular recognition, sensing, and catalysis.
Medicinal Chemistry: The pyrrole scaffold is a common motif in many biologically active compounds. nih.govresearchgate.net The dicarbaldehyde could be a starting point for the synthesis of new pyrrole derivatives with potential therapeutic properties, such as antimicrobial or anti-inflammatory agents. nih.gov The aldehyde groups can be converted into various other functional groups to explore structure-activity relationships.
Interdisciplinary Research Avenues for this compound
The multifaceted nature of this compound opens up numerous avenues for interdisciplinary research, fostering collaborations between different scientific fields.
Chemistry and Materials Science: Synthetic chemists can collaborate with materials scientists to design and synthesize novel polymers and functional materials based on this pyrrole derivative. The focus could be on tuning the electronic and optical properties of these materials for specific applications in electronics and photonics.
Chemistry and Biology: Medicinal chemists can work with biologists to explore the biological activity of new compounds derived from this compound. This could involve screening for antimicrobial, anticancer, or enzyme inhibitory activity.
Computational and Experimental Chemistry: A strong synergy between computational and experimental chemists will be crucial. Theoretical calculations can guide synthetic efforts by predicting promising target molecules and reaction pathways, while experimental results can validate and refine the computational models. mdpi.com
Organic Synthesis and Catalysis: The development of catalytic methods for the synthesis and functionalization of this compound would be a significant contribution. This could involve exploring transition-metal catalysis or organocatalysis to achieve high efficiency and selectivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for 1,2,5-Trimethylpyrrole-3,4-dicarbaldehyde?
- Methodological Answer : Synthesis typically involves multicomponent cyclization or aldehyde functionalization of pyrrole precursors. Characterization should include high-resolution NMR (¹H/¹³C) to confirm substitution patterns and aldehyde proton environments (~9-10 ppm). X-ray crystallography is critical for resolving steric effects from methyl groups and verifying planar conformation of the pyrrole core. Validation against standardized databases (e.g., NIST Chemistry WebBook for spectral data) ensures reproducibility .
Q. How can researchers validate the compound’s physicochemical properties for experimental reproducibility?
- Methodological Answer : Key properties include solubility (in DMSO or THF), melting point, and stability under ambient conditions. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Cross-referencing experimental data with computational predictions (e.g., density-functional theory for molecular polarizability) enhances reliability. NIST-standardized protocols for purity assessment (e.g., HPLC with UV detection) are recommended .
Advanced Research Questions
Q. Which computational methods are optimal for analyzing the electronic structure and reactivity of this compound?
- Methodological Answer : Hybrid density-functional theory (DFT) with exact-exchange terms (e.g., B3LYP or similar functionals) is ideal for modeling the compound’s frontier orbitals and charge distribution. Basis sets like 6-311+G(d,p) account for electron correlation in aldehyde groups. Studies show that incorporating exact-exchange corrections reduces errors in atomization energy predictions (<3 kcal/mol), critical for reaction pathway simulations .
Q. How can contradictions between experimental and computational data on the compound’s tautomeric equilibria be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT. Use polarizable continuum models (PCM) to simulate solvent interactions. For tautomerism, compare Gibbs free energies of possible tautomers (e.g., enol vs. keto forms) using high-level ab initio methods (e.g., CCSD(T)). Experimental validation via variable-temperature NMR or IR spectroscopy is essential .
Q. What role do methyl substituents play in modulating the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Methyl groups at positions 1, 2, and 5 sterically hinder electrophilic substitution but stabilize intermediates via hyperconjugation. To assess reactivity, perform Fukui function analysis (DFT) to identify nucleophilic/electrophilic sites. Experimentally, monitor reaction kinetics under palladium-catalyzed conditions (e.g., Suzuki-Miyaura coupling) and compare with analogous unmethylated pyrroles .
Key Notes
- Methodological Rigor : Answers prioritize peer-reviewed computational frameworks (e.g., hybrid DFT) and experimental validation protocols.
- Advanced Focus : Questions 3–5 address gaps in mechanistic understanding and computational-experimental synergy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
